molecular formula C20H18N2O2S B15106151 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

Cat. No.: B15106151
M. Wt: 350.4 g/mol
InChI Key: KJJPQRWDBKTVDK-UHFFFAOYSA-N
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Description

The compound 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone is a hybrid heterocyclic molecule featuring a 2,3-dihydroindole moiety linked via a methanone bridge to a 4-methyl-1,3-thiazole ring substituted at position 2 with a 3-methoxyphenyl group. Its molecular formula is C₂₀H₁₇N₂O₂S, with a molecular weight of 343.43 g/mol.

Properties

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C20H18N2O2S/c1-13-18(20(23)22-11-10-14-6-3-4-9-17(14)22)25-19(21-13)15-7-5-8-16(12-15)24-2/h3-9,12H,10-11H2,1-2H3

InChI Key

KJJPQRWDBKTVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with thiazole compounds under acidic or basic conditions. The reaction often requires a catalyst, such as sulfuric acid or methanesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity (if reported) References
Target Compound C₂₀H₁₇N₂O₂S 343.43 Dihydroindole linked to 4-methylthiazole with 3-methoxyphenyl at C2 Not reported -
9a () C₂₇H₂₃N₅O₂S 489.57 Thiazole with phenyl group; acetamide-linked triazole-benzoimidazole α-Glucosidase inhibition (IC₅₀ = 1.8 µM)
4-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-amine () C₁₃H₁₃N₃OS 267.33 Acetylated dihydroindole linked to thiazol-2-amine Not reported
[4-(4-Methoxyphenyl)-2-(pyridine-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone () C₂₃H₁₆F₃N₃O₂S 467.45 Thiazole with 4-methoxyphenyl and pyridyl; trifluoromethylphenyl methanone Crystallographic study
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone () C₆H₈N₂OS 156.20 Simple 4-methylthiazole with acetyl and amino groups Not reported (toxicological data lacking)

Key Comparative Insights

Thiazole Substituent Effects: The target compound’s 3-methoxyphenyl group at C2 of the thiazole (vs. phenyl in 9a or trifluoromethyl in ’s compound) likely enhances lipophilicity and aromatic interactions. The methoxy group may also participate in hydrogen bonding, a feature absent in non-polar substituents like methyl or halogen .

Indole vs. This flexibility could influence binding kinetics in enzyme inhibition . Compounds like 4-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-amine () feature an acetylated indole but lack the methanone bridge, altering electronic distribution and steric bulk .

Biological Activity Trends: Thiazole-acetamide hybrids (e.g., 9a in ) exhibit potent α-glucosidase inhibition (IC₅₀ = 1.8 µM), suggesting that the target compound’s methanone-linked thiazole-indole system may similarly target carbohydrate-metabolizing enzymes . The trifluoromethyl group in ’s compound improves metabolic stability, a property the target compound may lack due to its methoxy substituent .

Crystallographic and Computational Data: highlights docking poses for thiazole-triazole derivatives, where substituent orientation critically affects binding to α-glucosidase. The target compound’s 3-methoxyphenyl group may adopt a similar orientation to optimize hydrophobic interactions . ’s crystallographic data reveals planar geometry in thiazole-methanone systems, suggesting the target compound’s thiazole-indole linkage may adopt a comparable conformation .

Notes

  • The target compound’s lack of reported activity necessitates caution in extrapolating biological trends from analogs.

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